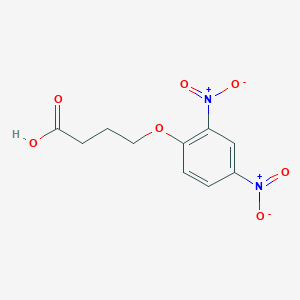
4-(2,4-Dinitrophenoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,4-Dinitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10N2O7 . It has a molecular weight of 270.2 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of “4-(2,4-Dinitrophenoxy)butanoic acid” consists of a butanoic acid molecule where one of the hydrogen atoms is replaced by a 2,4-dinitrophenoxy group . This group consists of a phenol ring with two nitro groups attached at the 2 and 4 positions .Physical And Chemical Properties Analysis
“4-(2,4-Dinitrophenoxy)butanoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 530.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 84.9±3.0 kJ/mol, a flash point of 274.9±27.3 °C, and an index of refraction of 1.594 . The compound has 9 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .科学的研究の応用
Sorption and Environmental Impact
Sorption to Soil and Organic Matter Research indicates that 4-(2,4-dinitrophenoxy)butanoic acid, as part of the phenoxy herbicide group, shows significant sorption to soil organic matter and iron oxides. Sorption can be influenced by soil parameters such as pH, organic carbon content, and iron content, suggesting that these herbicides interact strongly with soil components, which may affect their mobility and bioavailability in the environment (Werner, Garratt, & Pigott, 2012).
Toxicological Insights
Research Trends and Gaps in Toxicology Studies Studies on the toxicity and mutagenicity of 4-(2,4-dinitrophenoxy)butanoic acid and related compounds have advanced rapidly. Research trends indicate a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species. This scientometric review suggests future research should focus on molecular biology, gene expression, exposure assessment in human or vertebrate bioindicators, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Fate and Treatment of Wastewater
Pesticide Industry Wastewater Treatment The pesticide industry generates wastewater containing toxic pollutants, including 4-(2,4-dinitrophenoxy)butanoic acid. Effective treatment methods, such as biological processes and granular activated carbon, are crucial for removing these compounds and preventing their entry into natural water sources. This study emphasizes the need for experimental evaluation of treatment processes to determine their design, efficiency, and costs (Goodwin, Carra, Campo, & Soares, 2018).
Biomonitoring and Epidemiological Studies
Biomonitoring Data and Risk Assessment Comprehensive biomonitoring studies indicate that current exposures to 4-(2,4-dinitrophenoxy)butanoic acid and its analogs are below the exposure guidance values, suggesting a margin of safety in exposure levels. This review also underscores the importance of integrating biomonitoring data into risk assessments for effective risk management practices (Aylward, Morgan, Arbuckle, Barr, Burns, Alexander, & Hays, 2009).
特性
IUPAC Name |
4-(2,4-dinitrophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c13-10(14)2-1-5-19-9-4-3-7(11(15)16)6-8(9)12(17)18/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOQOBDTUVOROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dinitrophenoxy)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)
![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)
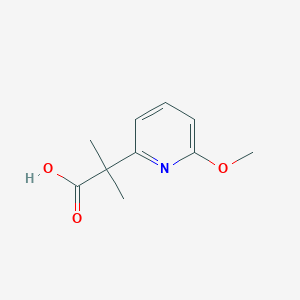

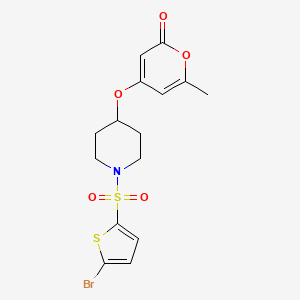
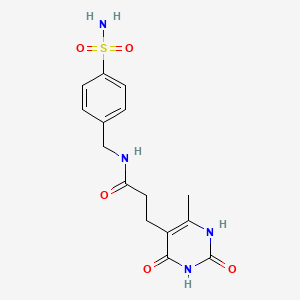
![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)
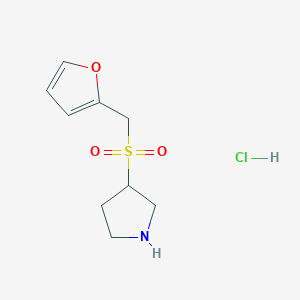
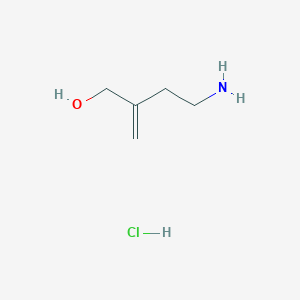


![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)